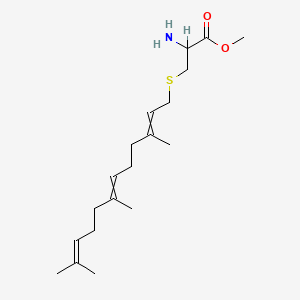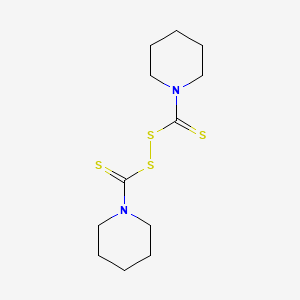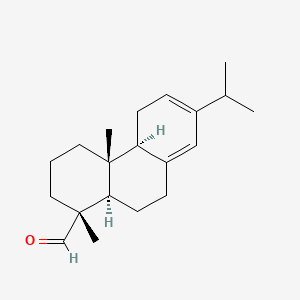
Levopimaradienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levopimaradienal is a carbotricyclic compound and an abietane diterpenoid.
Aplicaciones Científicas De Investigación
Cloning and Characterization in Ginkgo Biloba
Levopimaradiene synthase, responsible for the initial cyclization step in ginkgolide biosynthesis, has been cloned and characterized from Ginkgo biloba. This represents the first cloned ginkgolide biosynthetic gene, providing insights into the production of levopimaradiene in Escherichia coli (Schepmann, Pang, & Matsuda, 2001).
Metabolic and Protein Engineering
Combining metabolic and protein engineering enhances the production of levopimaradiene. This involves amplifying precursor flux and generating mutations in key synthases, leading to increased and selective production of levopimaradiene in E. coli (Leonard et al., 2010).
Functional Characterization in E. coli
Levopimaradiene synthase, when expressed in E. coli under different conditions, produces variations in levopimaradiene and related compounds. This highlights the enzyme's role in response to external factors and the plant's needs (Zhang et al., 2019).
Developmental Pattern Analysis in Arabidopsis
Studying the GbLPS promoter-driven GUS expression in Arabidopsis, researchers found that GUS accumulation was localized in specific plant parts. This supports the biosynthesis of ginkgolide in Ginkgo plant roots and suggests translocation through the phloem (Kim, Lee, Chang, & Kim, 2012).
Novel Synthase Gene in Ginkgo Biloba
A novel LPS gene (GbLPS2) from G. biloba leaves was cloned, which plays a crucial role in the biosynthesis of terpene trilactones (TTLs). This study sheds light on the gene's structure, expression pattern, and regulation by hormones like MeJA and ABA (Chen et al., 2021).
Synthesis and Characterization
Abietadiene, levopimaradiene, palustradiene, and neoabietadiene were synthesized and characterized, supporting their role in the biosynthesis of the abietane resin acids in conifer oleoresin (Lee, Ravn, & Coates, 2001).
Propiedades
Número CAS |
103654-28-0 |
|---|---|
Nombre del producto |
Levopimaradienal |
Fórmula molecular |
C20H30O |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,12-14,17-18H,5,7-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
Clave InChI |
QAOPEXQKBQUUSQ-LWYYNNOASA-N |
SMILES isomérico |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C=O)C |
SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
SMILES canónico |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



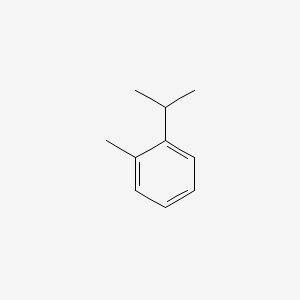
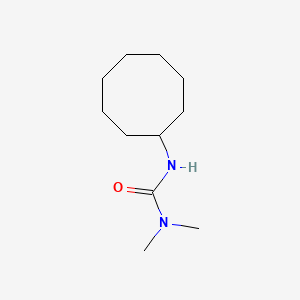
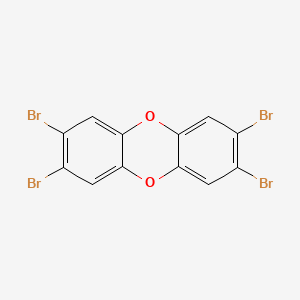
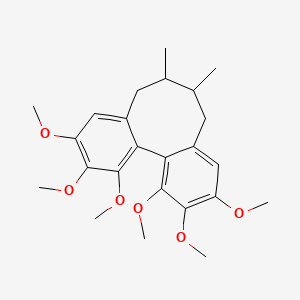
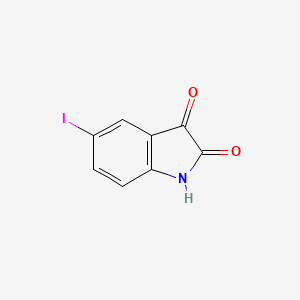
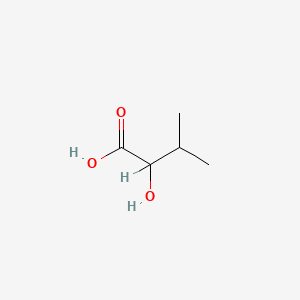
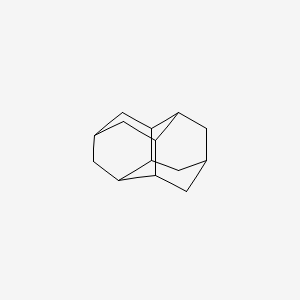
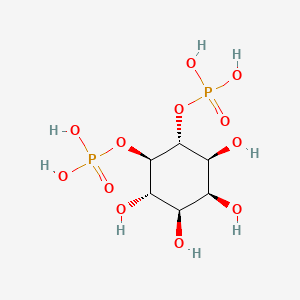
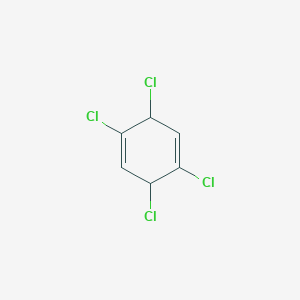
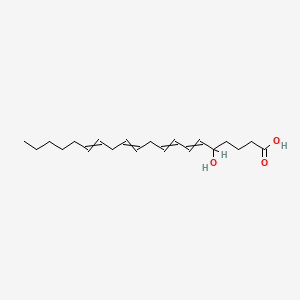
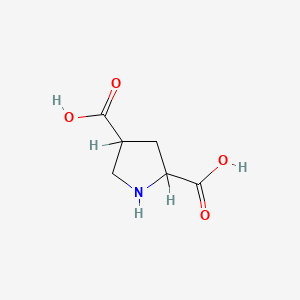
![11,33-Bis(cyclopropylmethyl)-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol](/img/structure/B1210612.png)
